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Compound of Interest

Compound Name: FIIN-1

Cat. No.: B612008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

FIIN-1 is a potent, irreversible inhibitor primarily targeting the Fibroblast Growth Factor

Receptor (FGFR) family, key players in cell proliferation, differentiation, and angiogenesis. Its

covalent mechanism of action offers the potential for high potency and prolonged duration of

action. However, understanding its cross-reactivity with other kinases is paramount for

predicting potential off-target effects and ensuring therapeutic safety and efficacy. This guide

provides a comparative analysis of FIIN-1's known kinase interactions, supported by available

experimental data and detailed methodologies.

Unveiling the Selectivity Profile of FIIN-1
FIIN-1 demonstrates high affinity for its primary targets, the FGFR isoforms 1, 2, 3, and 4.

However, like many kinase inhibitors, it exhibits a degree of cross-reactivity with other kinases.

The following tables summarize the available quantitative data on FIIN-1's binding affinities

(Kd) and inhibitory concentrations (IC50) for its primary targets and known off-targets.

Primary Targets: Fibroblast Growth Factor Receptors
(FGFRs)
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Kinase Binding Affinity (Kd) [nM] Biochemical IC50 [nM]

FGFR1 2.8 9.2

FGFR2 6.9 6.2

FGFR3 5.4 11.9

FGFR4 120 189

Data sourced from MedchemExpress.

Known Off-Target Kinases
Kinase Family

Binding Affinity
(Kd) [nM]

Biochemical IC50
[nM]

Flt1 (VEGFR1)
Receptor Tyrosine

Kinase
32 661

Flt4 (VEGFR3)
Receptor Tyrosine

Kinase
120 -

VEGFR2
Receptor Tyrosine

Kinase
210 -

BLK Src Family Kinase 65 381

ERK5 (MAPK7) MAP Kinase 160 -

KIT
Receptor Tyrosine

Kinase
420 -

MET
Receptor Tyrosine

Kinase
1000 -

PDGFRB
Receptor Tyrosine

Kinase
480 -

Data sourced from MedchemExpress. Note: A comprehensive, head-to-head kinome scan of

FIIN-1 against a large, standardized panel of kinases is not publicly available at this time. The

data presented here is based on currently available information.
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Experimental Methodologies for Kinase Profiling
To assess the selectivity of kinase inhibitors like FIIN-1, several robust experimental platforms

are employed. These assays are crucial for generating the quantitative data presented above.

LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common

method for determining the binding affinity of a compound to a kinase.

Principle: The assay relies on the competition between a fluorescently labeled ATP-competitive

ligand (tracer) and the test compound for binding to a europium-labeled antibody-tagged

kinase. When the tracer is bound to the kinase-antibody complex, FRET occurs. The test

compound displaces the tracer, leading to a decrease in the FRET signal, which is proportional

to its binding affinity.

Generalized Protocol:

Reagent Preparation: Prepare solutions of the test compound, the kinase/Eu-labeled

antibody mixture, and the Alexa Fluor™ 647-labeled tracer at appropriate concentrations in

assay buffer.

Assay Plate Setup: Add the test compound dilutions to the wells of a microplate.

Kinase/Antibody Addition: Add the kinase/Eu-labeled antibody mixture to all wells.

Tracer Addition: Add the tracer solution to all wells to initiate the binding competition.

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to

allow the binding reaction to reach equilibrium.

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at both the europium donor and the Alexa Fluor™ acceptor wavelengths.

Data Analysis: Calculate the emission ratio and plot it against the test compound

concentration to determine the IC50 value, which can then be used to calculate the

dissociation constant (Kd).
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LanthaScreen™ Assay Principle

Binding Competition
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LanthaScreen™ Assay Workflow

KiNativ™ Assay
This chemical proteomics-based method allows for the profiling of kinase inhibitor interactions

directly in a complex biological sample, such as a cell lysate.

Principle: The assay utilizes an ATP- or ADP-based probe that is biotinylated. This probe

covalently binds to a conserved lysine residue in the ATP-binding pocket of active kinases. In

the presence of a competitive inhibitor like FIIN-1, the binding of the probe to the target kinase

is blocked. After proteolytic digestion, the biotinylated peptides are enriched and quantified by

mass spectrometry to determine the degree of inhibition.

Generalized Protocol:
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Lysate Preparation: Prepare cell or tissue lysates that contain the native kinases.

Inhibitor Incubation: Incubate the lysate with different concentrations of the test compound

(e.g., FIIN-1) or a vehicle control.

Probe Labeling: Add the biotinylated acyl-phosphate probe to the lysates to label the active

kinases that are not blocked by the inhibitor.

Proteolysis: Digest the proteins in the lysate into peptides using an enzyme like trypsin.

Enrichment: Use streptavidin-coated beads to enrich for the biotinylated peptides.

Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active-site peptides.

Data Analysis: Compare the abundance of the labeled peptides from the inhibitor-treated

samples to the control samples to determine the IC50 for each kinase.

KiNativ™ Assay Principle

Competitive Binding
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KiNativ™ Assay Workflow

Signaling Pathways of Off-Target Kinases
Understanding the signaling pathways of FIIN-1's off-target kinases is crucial for anticipating

potential side effects. Inhibition of these kinases could lead to unintended biological

consequences.

VEGFR/Flt Signaling Pathway
VEGFR1 (Flt1), VEGFR2, and VEGFR3 (Flt4) are key regulators of angiogenesis and

lymphangiogenesis. Their inhibition can impact blood and lymphatic vessel formation.
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VEGFR/Flt Signaling Pathway

c-Kit and PDGFRB Signaling Pathways
c-Kit and PDGFRB are receptor tyrosine kinases involved in cell survival, proliferation, and

migration in various cell types, including hematopoietic cells and mesenchymal cells.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b612008?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SCF / PDGF

c-Kit / PDGFRB

PI3K Ras STAT

FIIN-1

Akt

Cell Survival

Raf

MEK

ERK

Cell Proliferation

Differentiation

Click to download full resolution via product page

c-Kit & PDGFRB Signaling

c-Met Signaling Pathway
The c-Met receptor, activated by hepatocyte growth factor (HGF), plays a role in cell motility,

invasion, and morphogenesis.
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c-Met Signaling Pathway

BLK and ERK5 Signaling Pathways
BLK is a non-receptor tyrosine kinase involved in B-cell receptor signaling, while ERK5 is a

member of the MAP kinase family that responds to mitogenic and stress stimuli.
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BLK and ERK5 Signaling

Conclusion
FIIN-1 is a potent and selective inhibitor of the FGFR family. However, the available data

indicates a degree of cross-reactivity with other kinases, including members of the VEGFR,

Src, and MAP kinase families. While a comprehensive kinome-wide selectivity profile for FIIN-1
is not yet publicly available, the existing data provides a valuable starting point for researchers.

A thorough understanding of FIIN-1's interactions with its on- and off-targets, facilitated by
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robust experimental methodologies, is essential for its continued development and application

as a chemical probe and potential therapeutic agent. Further comprehensive kinase profiling

studies are warranted to fully elucidate the selectivity of FIIN-1 and guide its optimal use in

research and drug development.

To cite this document: BenchChem. [Navigating the Kinase Selectivity Landscape of FIIN-1:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612008#cross-reactivity-of-fiin-1-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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